molecular formula C12H14N2O B10845888 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B10845888
M. Wt: 202.25 g/mol
InChI Key: KKTKOWJABJYACN-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring .

Industrial Production Methods: The key steps would include the Pictet-Spengler reaction followed by purification processes such as crystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its methoxy group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other beta-carboline derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-8-5-6-13-7-10(8)14-12(9)11/h2-4,13-14H,5-7H2,1H3

InChI Key

KKTKOWJABJYACN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2CCNC3

Origin of Product

United States

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